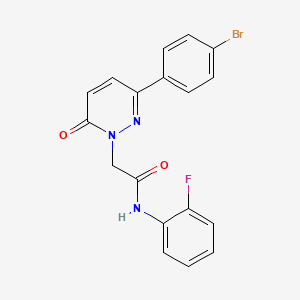
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide is a complex organic compound that features a pyridazinone core substituted with a bromophenyl group and a fluorophenylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazinone core, followed by the introduction of the bromophenyl and fluorophenylacetamide groups through substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially unique properties.
Aplicaciones Científicas De Investigación
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Medicine: Its structural features make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or functional effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide
- 2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide
- 2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide
Uniqueness
The uniqueness of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromophenyl and fluorophenyl groups can influence its reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C18H13BrFN3O2 |
|---|---|
Peso molecular |
402.2 g/mol |
Nombre IUPAC |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H13BrFN3O2/c19-13-7-5-12(6-8-13)15-9-10-18(25)23(22-15)11-17(24)21-16-4-2-1-3-14(16)20/h1-10H,11H2,(H,21,24) |
Clave InChI |
QPJPOSVLRGKQPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


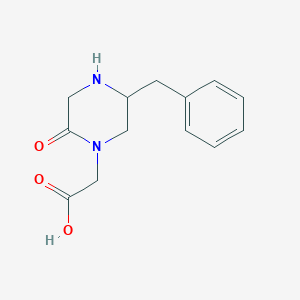
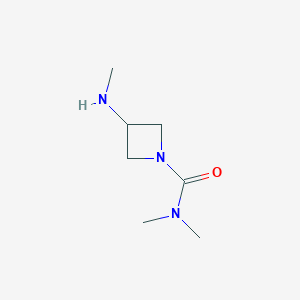
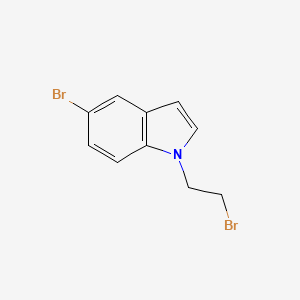
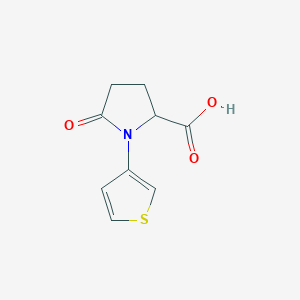
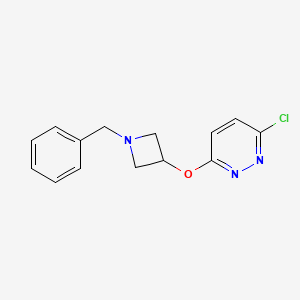
![4-[5-(Aminomethyl)-4H-1,2,4-triazol-3-YL]benzonitrile](/img/structure/B14867508.png)

![2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile](/img/structure/B14867519.png)
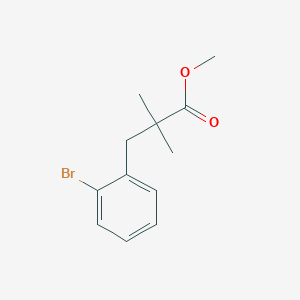
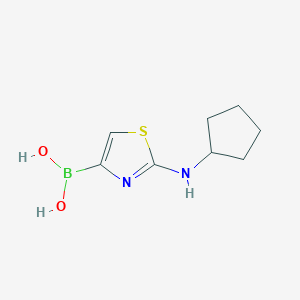


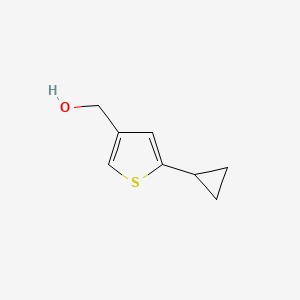
![6-(benzylamino)-5-(3,4-dimethoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14867554.png)
